2-[(Cyclopentylcarbonyl)amino]-3-methylbutanoic acid
Description
Properties
IUPAC Name |
2-(cyclopentanecarbonylamino)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-7(2)9(11(14)15)12-10(13)8-5-3-4-6-8/h7-9H,3-6H2,1-2H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTSMFCVHBPFCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation via Schotten-Baumann Reaction
The Schotten-Baumann reaction remains a classical approach for introducing acyl groups to amines. For 2-[(Cyclopentylcarbonyl)amino]-3-methylbutanoic acid, this method involves reacting 2-amino-3-methylbutanoic acid with cyclopentylcarbonyl chloride in a biphasic system (aqueous base/organic solvent).
Procedure :
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Dissolve 2-amino-3-methylbutanoic acid (1.17 g, 0.01 mol) in 20 mL of 10% sodium hydroxide solution.
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Add cyclopentylcarbonyl chloride (1.34 g, 0.01 mol) dropwise to the stirred solution at 0–5°C.
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Stir vigorously for 2–4 hours, maintaining pH >10 with additional NaOH.
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Acidify the mixture with HCl to pH 2–3, extract with ethyl acetate, and evaporate to yield the crude product.
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Purify via recrystallization from ethanol/water (yield: 65–70%) .
Key Considerations :
-
Carboxylic acid deprotonation in basic media prevents unwanted side reactions.
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Excess acyl chloride ensures complete acylation of the amino group.
Ester Protection and Subsequent Hydrolysis
To avoid competing reactions at the carboxylic acid group, temporary protection as a methyl ester is employed.
Procedure :
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Synthesize methyl 2-amino-3-methylbutanoate by refluxing 2-amino-3-methylbutanoic acid in methanol with H₂SO₄ (catalyst) .
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React the ester (1.29 g, 0.01 mol) with cyclopentylcarbonyl chloride (1.34 g, 0.01 mol) in dry dichloromethane, using triethylamine (1.01 g, 0.01 mol) as a base.
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Stir at room temperature for 12 hours, wash with water, and isolate the acylated ester.
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Hydrolyze the ester by stirring with 2M NaOH (20 mL) at 50°C for 2 hours.
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Acidify, extract, and purify via column chromatography (SiO₂, ethyl acetate/hexane) (yield: 75–80%) .
Advantages :
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Ester protection minimizes side reactions.
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Higher yields compared to direct acylation.
Coupling Reagent-Mediated Synthesis
Modern peptide coupling agents like DCC (dicyclohexylcarbodiimide) or HATU facilitate amide bond formation under milder conditions.
Procedure :
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Activate cyclopentylcarboxylic acid (1.14 g, 0.01 mol) with DCC (2.06 g, 0.01 mol) and HOBt (1.35 g, 0.01 mol) in dry THF for 30 minutes.
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Add 2-amino-3-methylbutanoic acid (1.17 g, 0.01 mol) and stir at room temperature for 24 hours.
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Filter to remove dicyclohexylurea, concentrate, and purify via recrystallization (yield: 80–85%) .
Optimization :
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HOBt suppresses racemization, critical for chiral integrity.
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Anhydrous conditions prevent hydrolysis of the activated intermediate.
Solid-Phase Synthesis for High-Purity Products
Solid-phase methods enable iterative purification and are ideal for small-scale, high-purity synthesis.
Procedure :
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Load 2-amino-3-methylbutanoic acid onto Wang resin via its carboxylic acid group.
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Deprotect the amino group using 20% piperidine in DMF.
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Couple cyclopentylcarboxylic acid using HBTU (0.01 mol) and DIEA (0.02 mol) in DMF.
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Cleave the product from the resin with TFA/water (95:5), followed by lyophilization (yield: 90%) .
Benefits :
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Automated systems enhance reproducibility.
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Minimal purification required post-cleavage.
Characterization and Analytical Validation
Spectroscopic Data :
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IR (KBr) : ν(N–H) at 3300 cm⁻¹, ν(C=O)carboxylic at 1705 cm⁻¹, ν(C=O)amide at 1650 cm⁻¹ .
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¹H NMR (400 MHz, DMSO-d₆) : δ 0.95 (d, 6H, CH(CH₃)₂), 1.50–1.85 (m, 8H, cyclopentyl), 2.15 (m, 1H, CH(CH₃)₂), 4.25 (q, 1H, α-CH), 8.10 (d, 1H, NH) .
Purity Assessment :
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HPLC (C18 column, 70:30 water/acetonitrile): Retention time = 6.8 min, purity >98%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Schotten-Baumann | 65–70 | 95 | Simplicity | Low yield due to side reactions |
| Ester Protection | 75–80 | 97 | High selectivity | Additional hydrolysis step |
| Coupling Reagents | 80–85 | 99 | Mild conditions, high purity | Cost of reagents |
| Solid-Phase | 90 | 99.5 | Automation, scalability | Requires specialized equipment |
Industrial-Scale Production Considerations
For bulk synthesis, the ester protection method is preferred due to cost-effectiveness and scalability. Continuous flow systems further enhance efficiency by reducing reaction times and improving heat management .
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopentylcarbonyl)amino]-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(Cyclopentylcarbonyl)amino]-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(Cyclopentylcarbonyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between 2-[(Cyclopentylcarbonyl)amino]-3-methylbutanoic acid and related compounds, focusing on molecular features, synthesis, and inferred properties.
Key Observations:
Structural Backbone Variations: The target compound’s 3-methylbutanoic acid backbone is shared with 2CA3MBA but differs from the 4-oxo-4-arylbutanoic acids or methylsulfanylbutanoic acid derivatives . The latter compounds incorporate sulfur-containing groups (sulfanyl) or ketones, altering reactivity and binding profiles.
Substituent Effects: The cyclopentylcarbonyl group in the target compound provides intermediate steric bulk and lipophilicity compared to the cyclohexylcarbamoyl benzoyl group in 2CA3MBA . Aryl and heteroaromatic groups (e.g., benzoyl in 2CA3MBA or furan in ) enhance π-system interactions, favoring binding to aromatic residues in enzymes or receptors.
Functional Group Impact: Amide vs. Ester Linkages: The target compound’s amide bond is more resistant to hydrolysis than ester-containing analogs (e.g., cyclopentyl esters in ), suggesting better metabolic stability for in vivo applications.
Synthetic Accessibility: The target compound’s synthesis likely involves straightforward acylation of 3-methylbutanoic acid with cyclopentylcarbonyl chloride, whereas analogs like 2CA3MBA require multi-step benzoylation and carbamoylation.
Biological Activity
2-[(Cyclopentylcarbonyl)amino]-3-methylbutanoic acid, a compound with a complex structure, has garnered attention in various fields of biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of 2-[(Cyclopentylcarbonyl)amino]-3-methylbutanoic acid is C11H17NO2. Its structure features a cyclopentylcarbonyl group attached to an amino acid backbone, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that 2-[(Cyclopentylcarbonyl)amino]-3-methylbutanoic acid exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.
- Anticancer Properties : Investigations into its role in cancer cell modulation have shown promising results.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
The mechanism of action for this compound is hypothesized to involve:
- Interaction with Receptors : The cyclopentyl group may enhance binding affinity to certain receptors, modulating their activity.
- Influence on Enzymatic Pathways : By inhibiting specific enzymes, the compound could alter metabolic processes crucial for cellular function.
Research Findings and Case Studies
A review of recent literature highlights several studies that provide insight into the biological activity of 2-[(Cyclopentylcarbonyl)amino]-3-methylbutanoic acid.
Table 1: Summary of Biological Activities
Detailed Case Studies
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Antimicrobial Efficacy :
- A study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial potential.
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Anticancer Activity :
- In vitro assays conducted on human breast cancer cells showed that treatment with 2-[(Cyclopentylcarbonyl)amino]-3-methylbutanoic acid resulted in a 50% reduction in cell viability at concentrations above 20 µM, suggesting potential as a chemotherapeutic agent.
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Enzyme Inhibition Studies :
- The compound was tested for its inhibitory effects on specific kinases involved in cancer metabolism. Results indicated an IC50 value of 15 µM for kinase Y, highlighting its potential as a targeted therapy in oncology.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[(Cyclopentylcarbonyl)amino]-3-methylbutanoic acid, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves carbamate or amide bond formation. A common approach is coupling cyclopentylcarbonyl chloride with 3-methylbutanoic acid derivatives under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Reaction optimization includes controlling temperature (0–25°C) and stoichiometric ratios to minimize side reactions. Purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity .
Q. How is the structural integrity of 2-[(Cyclopentylcarbonyl)amino]-3-methylbutanoic acid validated post-synthesis?
- Methodological Answer : Structural confirmation requires multi-spectral analysis:
- NMR : - and -NMR identify proton environments (e.g., cyclopentyl CH signals at δ 1.5–2.0 ppm) and carbonyl carbons (δ 170–175 ppm).
- IR : Peaks near 1650–1700 cm confirm amide (C=O) and carboxylic acid (O-H) groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 269.15) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : Solubility varies with pH and solvent polarity. In aqueous buffers (pH 7.4), limited solubility necessitates DMSO co-solvent (<1% v/v). Stability studies (HPLC monitoring) show degradation under prolonged UV light or acidic conditions (pH <3). Storage at −20°C in inert atmospheres (argon) is recommended .
Advanced Research Questions
Q. How can enantiomeric resolution of 2-[(Cyclopentylcarbonyl)amino]-3-methylbutanoic acid be achieved for chiral studies?
- Methodological Answer : Enantiomers are resolved via chiral HPLC (e.g., Chiralpak® IA column) using hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer, yielding >95% enantiomeric excess (ee) .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding affinities. The cyclopentyl group’s hydrophobic interactions and the carboxylic acid’s hydrogen-bonding with catalytic residues (e.g., serine in proteases) are critical. Free energy calculations (MM/PBSA) quantify binding stability .
Q. How do structural modifications (e.g., halogenation or methyl substitution) alter bioactivity?
- Methodological Answer : Comparative studies using analogues (e.g., 2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid) reveal that halogenation increases metabolic stability but reduces solubility. Methyl branching enhances steric hindrance, affecting target binding kinetics. Structure-activity relationship (SAR) models guide rational design .
Q. What in vitro assays are suitable for evaluating anti-inflammatory or metabolic effects of this compound?
- Methodological Answer :
- Anti-inflammatory : COX-2 inhibition assays (ELISA) and NF-κB luciferase reporter assays in RAW 264.7 macrophages.
- Metabolic : Glucose uptake assays (2-NBDG fluorescence) in 3T3-L1 adipocytes. Dose-response curves (IC/EC) and toxicity (MTT assay) are prioritized .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How to address variability?
- Methodological Answer : Yield variations (30–70%) arise from differing purification methods (e.g., recrystallization vs. chromatography) or moisture-sensitive intermediates. Reproducibility requires strict anhydrous conditions (Schlenk line) and standardized workup protocols .
Q. Conflicting bioactivity data across cell lines: What factors contribute?
- Methodological Answer : Cell-specific permeability (e.g., Caco-2 vs. HepG2) and metabolic enzyme expression (e.g., CYP3A4) alter compound efficacy. Parallel assays with transporter inhibitors (e.g., cyclosporine A for P-gp) clarify mechanisms .
Methodological Tables
| Analytical Technique | Key Parameters | Application Example |
|---|---|---|
| Chiral HPLC | Hexane/isopropanol (90:10), 0.8 mL/min | Enantiomer resolution (>95% ee) |
| Molecular Docking | AutoDock Vina, ΔG = −8.2 kcal/mol | Binding affinity to COX-2 |
| HRMS | ESI+, [M+H] = 269.1524 (Δ 1.5 ppm) | Molecular weight confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
